molecular formula C24H31N7O B11038107 N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11038107
M. Wt: 433.5 g/mol
InChI Key: ISSZDMOEAHNTIU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a 4-ethoxyphenyl substituent at the N2 position and a piperazinylmethyl group at the C6 position.

Properties

Molecular Formula

C24H31N7O

Molecular Weight

433.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H31N7O/c1-2-32-21-10-8-20(9-11-21)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H3,25,26,27,28,29)

InChI Key

ISSZDMOEAHNTIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where an ethoxy-substituted aniline reacts with the triazine core.

    Piperazine Derivative Addition: The phenylethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.

    Substitution: Various nucleophiles like amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidized Derivatives: Depending on the oxidizing agent, products may include hydroxylated or ketone derivatives.

    Reduced Derivatives: Reduction can yield amine or alcohol derivatives.

    Substituted Products: Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases or other enzymes involved in disease pathways.

    Receptor Binding: It may interact with specific receptors in biological systems, making it useful in pharmacological studies.

Medicine

    Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Diagnostic Tools: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.

    Coatings: It may be used in the formulation of advanced coatings with specific protective or functional properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a 1,3,5-triazine core with multiple derivatives, differing in substituents at the N2, N4, and C6 positions. Key structural analogs include:

Compound Name Substituents at C6 Substituents at N2/N4 Key Features
Target Compound 4-(2-phenylethyl)piperazin-1-ylmethyl N4: 4-ethoxyphenyl High lipophilicity due to phenylethyl and ethoxyphenyl groups
6-[(4-phenylpiperazin-1-yl)methyl]-N2-p-tolyl-1,3,5-triazine-2,4-diamine () 4-phenylpiperazin-1-ylmethyl N4: 4-methylphenyl Enhanced π-π stacking potential from phenyl groups
Almitrine (6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diallyl-1,3,5-triazine-2,4-diamine) 4-[bis(4-fluorophenyl)methyl]piperazin-1-yl N2/N4: diallyl Respiratory stimulant; withdrawn due to neurotoxicity
N-(3-chloro-4-methylphenyl)-6-(4-ethyl-1-piperazinyl)methyl-1,3,5-triazine-2,4-diamine () 4-ethylpiperazin-1-ylmethyl N4: 3-chloro-4-methylphenyl Chlorine atom increases electrophilicity; potential anticancer activity
4-(2-{4-(4-Fluorophenylamino)-6-[2-(piperazin-1-yl)ethylamino]-1,3,5-triazin-2-ylamino}ethyl)phenol () 2-(piperazin-1-yl)ethylamino N4: 4-fluorophenylamino Fluorine enhances metabolic stability; anti-inflammatory activity reported

Physicochemical Properties

  • Solubility: Triazine derivatives with bulky lipophilic groups (e.g., phenylethyl, bis(4-fluorophenyl)methyl) exhibit lower aqueous solubility. For example, 2-chloro-4-ethylamino-6-tert-butylamino-s-triazine has a solubility of 1,888 mg/L (estimated) . The target compound’s ethoxyphenyl and phenylethyl groups likely reduce solubility compared to analogs with polar substituents (e.g., hydroxyl, fluorine) .
  • Molecular Weight : The target compound’s molecular weight (~478 g/mol) is comparable to almitrine (477.56 g/mol) but higher than simpler analogs like 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (190.64 g/mol) .

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis likely involves coupling 4-(2-phenylethyl)piperazine to a chloromethyl-triazine intermediate, followed by amination with 4-ethoxyphenylamine, a method analogous to and .
  • Metabolism: Metabolites of triazine derivatives often involve dealkylation or hydroxylation. For example, MT1 (N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine) and MT13 (4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol) are metabolites of terbuthylazine, suggesting similar pathways for the target compound .
  • Toxicity : Almitrine’s peripheral neuropathy risk highlights the importance of evaluating metabolite safety in triazine-piperazine hybrids .

Biological Activity

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazines. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structural features of this compound suggest potential interactions with biological targets.

Chemical Structure and Properties

The compound features a triazine core substituted with an ethoxyphenyl group and a piperazine moiety. The presence of these functional groups may enhance its lipophilicity and ability to cross biological membranes, which is crucial for its pharmacological activity.

Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. They often act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. Research indicates that modifications in the triazine structure can lead to increased potency against various cancer cell lines.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The presence of the piperazine ring is particularly noteworthy as it is known to enhance antibacterial activity. Studies suggest that such compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

The piperazine component of the compound may confer neuropharmacological effects, potentially acting as a serotonin receptor modulator. This activity could be beneficial in treating conditions such as anxiety or depression.

Study 1: Anticancer Potential

A study published in a peer-reviewed journal evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on cell proliferation, suggesting that this compound may also possess similar properties.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of piperazine were tested against Gram-positive and Gram-negative bacteria. The findings showed promising results, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 3: Neuropharmacological Assessment

Research assessing the neuropharmacological effects of piperazine derivatives found that certain compounds exhibited anxiolytic effects in animal models. This suggests that the compound may also have potential applications in treating anxiety-related disorders.

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